12(R)-HEPE vs. 12(S)-HPETE: Opposing Stereospecific Modulation of Neuropeptide Signaling
In a head‑to‑head comparison using cultured Aplysia sensory neurons, the 12(R)‑HPETE diastereomer (the hydroperoxide precursor analogue of 12(R)-HEPE) reduced the subsequent neuronal response to the neuropeptide FMRFamide by 30%, whereas 12(S)-HPETE potentiated the response by 60% [1]. This stark functional opposition underscores that stereochemistry at C‑12 is not merely incidental but dictates the direction and magnitude of lipid‑mediated neuromodulation. The observed 90‑percentage‑point divergence in efficacy between the R and S isomers provides a clear rationale for selecting the stereochemically pure 12(R) enantiomer for studies where neuronal excitability or neuropeptide signaling pathways are under investigation.
| Evidence Dimension | Neuropeptide response modulation |
|---|---|
| Target Compound Data | 12(R)-HPETE: 30% reduction in FMRFamide response |
| Comparator Or Baseline | 12(S)-HPETE: 60% potentiation in FMRFamide response |
| Quantified Difference | Opposing directional effects; 90 percentage‑point divergence |
| Conditions | Cultured Aplysia sensory neurons; FMRFamide submaximal dose |
Why This Matters
This stereospecific divergence demonstrates that substituting 12(R)-HEPE with 12(S)-HEPE or racemic (±)12‑HEPE can yield opposite functional outcomes in neuronal assays.
- [1] Abe M, et al. Stereochemistry of the Aplysia neuronal 12‑lipoxygenase: specific potentiation of FMRFamide action by 12(S)‑HPETE. Brain Res. 1995;683(2):200‑8. View Source
